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Compound of Interest

Compound Name: LY2624803

Cat. No.: B1675644

Executive Summary

LY2624803, initially developed by Hypnion as HY10275 and later acquired by Eli Lilly and
Company, is an investigational drug designed for the treatment of chronic insomnia. It functions
as a dual-inverse agonist of the histamine H1 receptor and an antagonist of the serotonin 5-
HT2A receptor. This unique mechanism of action targets two key pathways involved in the
regulation of sleep and wakefulness. Early clinical development, particularly the Phase Il
SLUMBER study, suggested that LY2624803 was well-tolerated and showed promise in
improving several key sleep parameters. However, despite these initial positive findings, the
development of LY2624803 appears to have been discontinued, as there is a lack of publicly
available data beyond the initial Phase Il results. This guide provides a comprehensive
overview of the known discovery and development history of LY2624803, based on the limited
publicly accessible information.

Discovery and Preclinical Development
Corporate History and Rationale for Development

LY2624803 was originally discovered by Hypnion, a neuroscience-focused drug discovery
company specializing in sleep disorder research.[1] In 2007, Eli Lilly and Company acquired
Hypnion, incorporating LY2624803 into its central nervous system (CNS) pipeline.[1] The
rationale for the development of a dual H1 inverse agonist and 5-HT2A antagonist was based
on the established roles of histamine and serotonin in promoting wakefulness. By blocking the
activity of these two neurotransmitter systems, LY2624803 was designed to promote sleep.
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Mechanism of Action

LY2624803 is an inverse histamine H1 receptor agonist and a serotonin 5-HT2A receptor

antagonist.[1]

o Histamine H1 Receptor Inverse Agonism: The histamine H1 receptor has a degree of
constitutive activity, meaning it can signal even in the absence of histamine. An inverse
agonist not only blocks the binding of histamine but also stabilizes the receptor in its inactive
state, reducing this basal signaling. This is thought to contribute to a more potent sedative

effect.

e Serotonin 5-HT2A Receptor Antagonism: The 5-HT2A receptor is involved in the regulation of
sleep architecture, and its antagonism is believed to promote and maintain sleep.

Preclinical Data

Detailed preclinical data for LY2624803, such as in vitro binding affinities, functional potencies,
and in vivo pharmacology and toxicology data, have not been made publicly available. The
following table highlights the types of data that would be expected from preclinical
characterization, with the status of LY2624803's data noted as not publicly available.

Parameter Target Value

Binding Affinity (Ki) Histamine H1 Receptor Not Publicly Available
Serotonin 5-HT2A Receptor Not Publicly Available

Functional Activity (IC50/EC50)  Histamine H1 Receptor Not Publicly Available
Serotonin 5-HT2A Receptor Not Publicly Available

In Vivo Efficacy Animal Models of Insomnia Not Publicly Available
Safety Pharmacology Cardiovascular, Respiratory, Not Publicly Available

CNS
Toxicology Acute and Chronic Studies Not Publicly Available

Clinical Development
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The clinical development of LY2624803 progressed to at least Phase Il. The most significant
publicly discussed trial is the SLUMBER study.

Phase Il Clinical Trial (SLUMBER - NCT00784875)

The SLUMBER study was a Phase Il, randomized, double-blind, placebo- and active-
comparator-controlled study to evaluate the efficacy and safety of LY2624803 in patients with
chronic insomnia.[2]

Study Parameter Description

An Efficacy Study of Compound LY2624803 in

Official Title the Treatment of Patients With Chronic
Insomnia[2]
Condition Chronic Insomnia[2]

- LY2624803 1 mg[2]- LY2624803 3 mg[2]-
Zolpidem (5 mg or 10 mg)[1]- Placebo[2]

Interventions

_ Crossover design with 16 treatment sequences
Study Design _
over three periods.[1]

Number of Participants 419[1]

] Change from baseline in sleep parameters as
Primary Outcome Measures i o
assessed by morning sleep diaries.[2]

Assessment of Sleep Questionnaire, Daytime
Secondary Outcome Measures Consequences of Insomnia Questionnaire,

Insomnia Severity Index.[1]

Clinical Trial Results (Qualitative Summary)

Results from the SLUMBER study were presented at the 25th Annual Meeting of the
Associated Professional Sleep Societies (APSS) in 2011.[1] A full peer-reviewed publication
with detailed quantitative data is not available. The key findings from the conference abstract
are:

» Efficacy:
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o LY2624803 at a dose of 3 mg, as well as zolpidem, showed improvement in total sleep
time and overall sleep quality compared to placebo.[1]

o All active treatments (LY2624803 1 mg and 3 mg, and zolpidem) improved sleep latency
and wake after sleep onset compared to placebo.[1]

o On the Assessment of Sleep Questionnaire, the 3 mg dose of LY2624803 and zolpidem
improved the sleep experience domain compared to placebo.[1]

o No improvements were observed on the Daytime Consequences of Insomnia
Questionnaire for any treatment group.[1]

o Safety and Tolerability:

o The treatments were reported to be well tolerated.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of LY2624803 have not
been published. Below are generalized methodologies for the types of experiments that would
have been conducted.

General Preclinical Experimental Protocols

e Radioligand Binding Assays: To determine the binding affinity (Ki) of LY2624803 for the
histamine H1 and serotonin 5-HT2A receptors, competitive binding assays would be
performed. This would involve incubating cell membranes expressing the receptor of interest
with a fixed concentration of a radiolabeled ligand and varying concentrations of LY2624803.
The concentration of LY2624803 that inhibits 50% of the radioligand binding (IC50) would be
determined and converted to a Ki value.

e Functional Assays:

o Histamine H1 Receptor (Inverse Agonism): To measure the inverse agonist activity at the
H1 receptor, a functional assay measuring the accumulation of inositol phosphates (IPs) in
cells expressing the receptor would be used. A decrease in the basal level of IP
accumulation in the presence of LY2624803 would indicate inverse agonism.
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o Serotonin 5-HT2A Receptor (Antagonism): The antagonist activity at the 5-HT2A receptor
would be assessed by measuring the ability of LY2624803 to block serotonin-induced
calcium mobilization in cells expressing the receptor. Cells would be pre-incubated with
varying concentrations of LY2624803 before being stimulated with a fixed concentration of
serotonin. The IC50 value for the inhibition of the serotonin response would be
determined.

General Clinical Trial Protocol (hased on NCT00784875)

Patient Population: Adults with a diagnosis of chronic insomnia.[2]

Study Design: A multi-period crossover design where each patient receives several of the
study treatments in a randomized sequence.[1]

Data Collection:

o Sleep Diaries: Patients would complete a daily diary each morning to record subjective
sleep parameters such as total sleep time, sleep latency, and wake after sleep onset.[1]

o Questionnaires: At the end of each treatment period, patients would complete
guestionnaires such as the Assessment of Sleep Questionnaire and the Insomnia Severity
Index to assess broader aspects of their sleep and the impact of insomnia.[1]

Statistical Analysis: The primary analysis would likely involve a mixed-effects model to
compare the change from baseline in sleep parameters for each active treatment group
against the placebo group, accounting for the crossover design.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of the histamine H1 and serotonin 5-

HT2A receptors and the proposed mechanism of action of LY2624803.
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Caption: Histamine H1 Receptor Signaling and Inverse Agonism.

© 2025 BenchChem. All rights reserved.

6/9

Tech Support


https://www.benchchem.com/product/b1675644?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

LY2624803

Serotonin (5-HT)

Agonist Binding

5-HT2A Receptor

Activation

Phospholipase C
(PLC)

Hydrolysis

(Antagonist)

Blocks Binding

Cytosol

PIP2

IP3 >

.

DAG

PKC Activation

Click to download full resolution via product page

Caption: Serotonin 5-HT2A Receptor Signaling and Antagonism.
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Summary and Conclusion

LY2624803 is a dual histamine H1 inverse agonist and serotonin 5-HT2A antagonist that was
developed for the treatment of chronic insomnia. The compound, discovered by Hypnion and
later acquired by Eli Lilly, showed promising results in a Phase Il clinical trial, where the 3 mg
dose demonstrated improvements in several key sleep parameters with good tolerability.

Despite its promising initial data and novel mechanism of action, the development of
LY2624803 appears to have been halted, as there is a notable lack of publicly available
information beyond the preliminary Phase Il findings. The absence of peer-reviewed
publications containing detailed preclinical and clinical data makes a complete and in-depth
technical assessment challenging. The reasons for the discontinuation of its development have
not been publicly disclosed by Eli Lilly. It is possible that the compound did not meet the high
internal bar for success in further clinical evaluation, or strategic portfolio decisions led to the
termination of the program. Without further data, the full potential and the ultimate limitations of
LY2624803 remain largely unknown to the public.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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